molecular formula C13H18ClNO B12614899 3-Chloro-N-(cyclopentylmethyl)-4-methoxyaniline CAS No. 919800-24-1

3-Chloro-N-(cyclopentylmethyl)-4-methoxyaniline

Cat. No.: B12614899
CAS No.: 919800-24-1
M. Wt: 239.74 g/mol
InChI Key: QXHJAOFZAIOFCV-UHFFFAOYSA-N
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Description

3-Chloro-N-(cyclopentylmethyl)-4-methoxyaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a chloro group, a cyclopentylmethyl group, and a methoxy group attached to the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-(cyclopentylmethyl)-4-methoxyaniline typically involves the following steps:

    Nitration: The starting material, 4-methoxyaniline, undergoes nitration to introduce a nitro group at the para position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Chlorination: The amino group is then chlorinated using a chlorinating agent such as thionyl chloride to introduce the chloro group.

    Alkylation: Finally, the compound undergoes alkylation with cyclopentylmethyl chloride to introduce the cyclopentylmethyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-(cyclopentylmethyl)-4-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the chloro group can lead to the formation of the corresponding aniline.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium azide or sodium thiolate can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Aniline derivatives.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

3-Chloro-N-(cyclopentylmethyl)-4-methoxyaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-N-(cyclopentylmethyl)-4-methoxyaniline involves its interaction with specific molecular targets. The chloro group and the methoxy group play a crucial role in its binding affinity and specificity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its interaction with key proteins.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-methoxyaniline: Lacks the cyclopentylmethyl group.

    N-(cyclopentylmethyl)-4-methoxyaniline: Lacks the chloro group.

    4-Methoxyaniline: Lacks both the chloro and cyclopentylmethyl groups.

Uniqueness

3-Chloro-N-(cyclopentylmethyl)-4-methoxyaniline is unique due to the presence of all three functional groups: chloro, cyclopentylmethyl, and methoxy. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

919800-24-1

Molecular Formula

C13H18ClNO

Molecular Weight

239.74 g/mol

IUPAC Name

3-chloro-N-(cyclopentylmethyl)-4-methoxyaniline

InChI

InChI=1S/C13H18ClNO/c1-16-13-7-6-11(8-12(13)14)15-9-10-4-2-3-5-10/h6-8,10,15H,2-5,9H2,1H3

InChI Key

QXHJAOFZAIOFCV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NCC2CCCC2)Cl

Origin of Product

United States

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